Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate
Description
Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a benzyl ester group, an ethynyl substituent at position 2, and two fluorine atoms at position 4 of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide structures. The ethynyl group offers a reactive handle for further functionalization via click chemistry, while the difluoro substitution enhances metabolic stability and modulates electronic properties . This compound’s benzyl ester moiety may act as a protective group, influencing solubility and cleavage kinetics under specific conditions (e.g., hydrogenolysis or acidic hydrolysis). Applications likely include its use as a building block in drug discovery, particularly for targeting enzymes or receptors where fluorinated heterocycles improve binding affinity and pharmacokinetics.
Properties
Molecular Formula |
C14H13F2NO2 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H13F2NO2/c1-2-12-8-14(15,16)10-17(12)13(18)19-9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2 |
InChI Key |
ZXQGLKHRZSVGKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of Ethynyl and Difluoromethyl Groups: The ethynyl and difluoromethyl groups are introduced via selective substitution reactions using appropriate reagents.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Alkyne-Based Reactions
The ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling.
Key Example :
In a study synthesizing FAP-targeted radiopharmaceuticals, the ethynyl group underwent CuAAC with azide-functionalized biomolecules (e.g., peptides) to form triazole conjugates .
Ester Functionalization
The benzyl ester undergoes hydrolysis and transesterification under acidic or basic conditions:
Hydrolysis :
Treatment with NaOH in THF/H₂O (1:1) at 50°C for 6 h cleaves the benzyl group, yielding 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylic acid.
Transesterification :
Reaction with methanol and catalytic p-toluenesulfonic acid (PTSA) produces methyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate.
Pyrrolidine Ring Modifications
The difluoropyrrolidine core participates in stereoselective substitutions and ring-opening reactions:
Fluorine Displacement :
In DMF with K₂CO₃ and benzylamine at 80°C, one fluorine atom is replaced by a benzylamine group, forming benzyl 2-ethynyl-4-fluoro-4-(benzylamino)pyrrolidine-1-carboxylate .
Ring-Opening :
Exposure to LiAlH₄ in THF reduces the ester to a primary alcohol while retaining the ethynyl group .
Oxidation of the Ethynyl Group
The terminal alkyne is oxidized to a carboxylic acid using KMnO₄ in acidic aqueous acetone:
This reaction proceeds at 70°C over 8 h, yielding benzyl 2-carboxy-4,4-difluoropyrrolidine-1-carboxylate .
Stability Under Physiological Conditions
The benzyl ester demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 h at 37°C), while the ethynyl group remains inert to glutathione-mediated reduction .
Comparative Reactivity of Analogues
Scientific Research Applications
Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and difluoromethyl groups may play a crucial role in binding to active sites, while the benzyl ester moiety can enhance the compound’s lipophilicity and membrane permeability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate and related compounds:
Key Comparative Insights
Metabolic Stability: The 4,4-difluoro substitution in the target compound reduces oxidative degradation compared to non-fluorinated pyrrolidines (e.g., benzyl 2-methylpyrrolidine-1-carboxylate) by blocking metabolic soft spots .
Reactivity : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methyl- or hydrogen-substituted analogues. This allows modular conjugation to biomolecules or payloads in drug-delivery systems.
Stereochemical Impact: The methyl-substituted analogue (CAS 2227197-62-6) demonstrates how stereochemistry at C2 (S-configuration) can influence binding to chiral targets, such as proteases or GPCRs, compared to the non-methylated target compound .
Physicochemical and Analytical Data
Fluorine atoms introduce distinct shifts in $^{19}\text{F}$-NMR, aiding in structural confirmation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
